Propanidid is a chemical compound classified as an eugenol derivative. [, ] It belongs to a group of compounds investigated for their anesthetic properties. [] Propanidid acts as a γ-aminobutyric acid type A (GABAA) receptor agonist. []
Molecular Structure Analysis
Propanidid undergoes rapid hydrolysis in vivo, primarily by liver enzymes. [, ] This hydrolysis leads to the formation of 3-methoxy-4-(N,N-diethylcarbamoylmethoxy)-phenylacetic acid. [] The breakdown can also be facilitated in vitro by purified, concentrated cholinesterase. [] Propanidid exhibits a binding affinity to plasma proteins. []
Mechanism of Action
Propanidid exerts its effects by potentiating GABAA receptors. [] It enhances the binding of [3H]muscimol, a GABAA receptor agonist, to membrane preparations from pig cerebral cortex. [] This enhancement is concentration-dependent, requiring the presence of chloride ions and being inhibited by picrotoxinin. [] Propanidid does not stimulate the binding of [3H]flunitrazepam to membranes, unlike barbiturates. []
Physical and Chemical Properties Analysis
Propanidid appears as a colorless or faintly yellowish oil. [] It is insoluble in water. [] Propanidid has a boiling point of 210-212°C. []
Applications
Neuroscience Research: Propanidid has been used to investigate the sensory pathways of the olfactory and visual systems in rabbits. [] Studies suggest it has a transient inhibitory effect on the thalamo-cortical pathway. []
Pharmacological Research: Propanidid serves as a model compound for investigating the effects of drugs with impaired metabolism due to its rapid hydrolysis by esterases. [] Researchers have used propanidid to study the interactions between anesthetic agents and muscle relaxants. [, , ]
Electrophysiology: Propanidid has been used as an activating agent in electroencephalography (EEG) studies. [] It has demonstrated an ability to activate bioelectric activity in the brain, proving useful for diagnosing epilepsy and localizing brain tumors. []
Future Directions
Mechanism of Action: Further research is needed to fully elucidate the specific binding sites and interactions of propanidid with the GABAA receptor. [] Understanding the subtle differences in its mechanism of action compared to other anesthetics like barbiturates could be valuable.
Metabolite Activity: Investigating the pharmacological activity of propanidid's primary metabolite, 4-(2-[diethylamino]-2-oxoethoxy)-3-methoxy-benzeneacetic acid (DOMBA), is crucial, especially regarding potential GABAA receptor modulation and its clinical implications. []
Drug Design: Studying the structure-activity relationships of propanidid analogues, like AZD-3043, could lead to the development of new anesthetic agents with improved safety profiles and pharmacological properties. []
Related Compounds
Eugenol
Compound Description: Eugenol is a phenylpropanoid, an allyl chain-substituted guaiacol, a member of the phenylpropanoids, and a member of allybenzenes. It is a pale yellow oily liquid obtained from clove oil []. It has been investigated for its anesthetic properties [].
Relevance: Eugenol serves as a crucial starting compound for synthesizing Propanidid and other related anesthetic agents []. Its derivatives, specifically those investigated in the late 1950s, led to developing Propanidid [].
G29.505 (Eunal)
Compound Description: G29.505, chemically known as 2-methoxy-4-allylphenoxyacetic acid-N: N diethylamide, is a derivative of eugenol studied for its anesthetic properties []. It was initially presented in a lecithin emulsion called gliddophil due to its poor water solubility [].
E34 (Propinal)
Compound Description: E34, also known as Propinal, is another eugenol derivative briefly studied for its anesthetic properties [].
Relevance: Propinal exhibits properties similar to G29.505 and Propanidid but was found to have a high incidence of postoperative nausea and vomiting if atropine premedication was not used []. Like G29.505, it was eventually abandoned in favor of Propanidid due to these side effects [].
Compound Description: This compound is the primary metabolite of Propanidid, formed through hydrolysis by plasma cholinesterases [, , ].
Relevance: This metabolite represents the inactive form of Propanidid following its rapid breakdown in the body, signifying its role in the drug's short duration of action [, ].
Relevance: DOMBA's interaction with GABAA receptors, specifically its direct activation, reveals a potential mechanism for Propanidid's anesthetic action []. This discovery suggests that metabolites of Propanidid and similar drugs under development could contribute to clinically significant neurophysiologic effects [].
Methohexitone
Compound Description: Methohexitone is a barbiturate intravenous anesthetic agent [, , , ]. It is known for its rapid onset and short duration of action, but it can cause excitatory side effects like tremors and involuntary muscle movements [].
Relevance: Methohexitone serves as a comparator to Propanidid in many studies investigating anesthetic properties, side effects, and interactions with other drugs. These studies highlight the similarities and differences between these intravenous anesthetic agents, particularly regarding their cardiovascular effects, recovery profiles, and emetic sequelae [, , , ].
Thiopentone
Compound Description: Thiopentone is another commonly used barbiturate intravenous anesthetic agent [, , , , , ]. Like Methohexitone, it is a potent anesthetic with a rapid onset of action, but it can also lead to respiratory depression and a decrease in blood pressure [].
Relevance: Thiopentone is frequently used as a reference drug in studies evaluating the properties of Propanidid. Research comparing these agents focuses on various aspects, including their impact on the cardiovascular and respiratory systems, anesthetic potency, induction characteristics, and interactions with muscle relaxants like suxamethonium [, , , , , ].
Ketamine
Compound Description: Ketamine is a dissociative anesthetic agent with analgesic properties [, ]. It is known to increase blood pressure and heart rate, in contrast to the depressant effects of some other anesthetics [].
Relevance: Ketamine was studied in combination with Propanidid to explore the possibility of mitigating the cardiovascular and respiratory depression associated with Propanidid alone []. Results showed that Ketamine could potentially counteract these depressive effects, making the combination worthy of further investigation [].
Secobarbital
Compound Description: Secobarbital is a barbiturate with sedative and hypnotic properties [, ]. It acts as a central nervous system depressant and is known to enhance the effects of GABA at the GABAA receptor [].
Relevance: Secobarbital was used as a premedicant in a study examining changes in serum potassium levels after induction with Propanidid and succinylcholine []. Furthermore, Secobarbital, like Propanidid, enhances the binding of the GABA agonist [3H]muscimol to the GABA receptor, but unlike barbiturates, Propanidid did not stimulate the binding of [3H]flunitrazepam to membranes [].
Diazepam
Compound Description: Diazepam is a benzodiazepine medication with anxiolytic, sedative, and muscle relaxant properties [, ].
Relevance: Diazepam was compared to Propanidid as a sedative for dentistry, demonstrating less amnesia but a similar anxiolytic effect []. Diazepam was also used as a premedicant in a study comparing the effects of Propanidid and Thiopentone on serum potassium levels, and in a study comparing the effectiveness of Propanidid, Thiopentone, and Diazepam for anaesthesia for cardioversion [, ].
Suxamethonium
Compound Description: Suxamethonium is a depolarizing neuromuscular blocking agent used to induce muscle relaxation and short-term paralysis [, , ].
Relevance: Suxamethonium exhibits a notable interaction with Propanidid, resulting in a prolonged duration of apnoea, which is attributed to Propanidid's inhibitory effect on plasma cholinesterases [, , , ]. This interaction underscores the importance of considering potential drug combinations when administering Propanidid.
Tubocurarine
Compound Description: Tubocurarine is a non-depolarizing neuromuscular blocking drug, meaning it induces muscle relaxation by competing with acetylcholine for receptors at the neuromuscular junction [, ].
Relevance: Studies have shown a complex interaction between Propanidid and Tubocurarine, where a larger dose of Tubocurarine was required after Propanidid administration compared to Thiopentone []. This finding indicates Propanidid might potentiate the neuromuscular blocking effects of Tubocurarine, highlighting the need for careful dosing adjustments when these drugs are co-administered.
Flunitrazepam
Compound Description: Flunitrazepam is a potent benzodiazepine drug with sedative, hypnotic, amnesic, anxiolytic, anticonvulsant, and muscle relaxant properties [, ].
Relevance: Unlike barbiturates like Secobarbital, Propanidid does not stimulate the binding of [3H]flunitrazepam to membranes []. Additionally, a flunitrazepam-propanidid combination was compared to Propofol for suspension laryngoscopy, with the Propanidid combination showing longer apnoea but quicker recovery [].
Propofol
Compound Description: Propofol is a short-acting intravenous anesthetic agent commonly used for induction and maintenance of general anesthesia [, ]. It is known for its rapid onset and offset of action, as well as its relatively smooth recovery profile [].
Relevance: The introduction of Propofol significantly impacted the clinical use of Propanidid, as Propofol offered a safer alternative with similar fast-acting properties []. The availability of Propofol, combined with reports of anaphylactic reactions associated with Propanidid, led to the decline in Propanidid use, eventually making it obsolete in many countries. A study comparing Propofol to a flunitrazepam-propanidid combination for suspension laryngoscopy found that the Propanidid combination resulted in longer apnoea but faster recovery compared to Propofol [].
Etomidate
Compound Description: Etomidate is another intravenous anesthetic agent known for its minimal cardiovascular effects, making it suitable for patients with compromised cardiac function [, ].
Relevance: Etomidate was compared to Propanidid in studies examining their impact on haemodynamics, coronary blood flow, and myocardial oxygen consumption []. Etomidate demonstrated a more favorable cardiovascular profile compared to Propanidid, which caused significant myocardial depression. This difference highlights the potential advantages of using Etomidate over Propanidid in patients with cardiovascular concerns. Etomidate and Propanidid were also compared in a study investigating histamine release after intravenous application of short-acting hypnotics [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Remetinostat is under investigation in clinical trial NCT02213861 (Efficacy, Safety and Tolerability Study of SHAPE in IA, IB or IIA Cutaneous T-cell Lymphoma). Remetinostat is a topical formulation containing the histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Upon cutaneous administration, SHP-141 selectively binds to and inhibits HDAC, resulting in an accumulation of highly acetylated histones in the skin (dermis and epidermis), the induction of chromatin remodeling, and the selective transcription of tumor suppressor genes. These events may result in the inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor cell types, are a family of metalloenzymes responsible for the deacetylation of chromatin histone proteins. Topical administration of SHP-141 allows for high concentrations of this agent locally while minimizing systemic toxicity.
Remikiren is an L-histidine derivative that is L-histidine in which one of the amino hydrogens is replaced by a (2S)-2-[(2-methylpropane-2-sulfonyl)methyl]-3-phenylpropanoyl group and the carboxy group is replaced by a [(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino group. It is a renin inhibitor which was under development for the treatment of hypertension (now discontinued). It has a role as an antihypertensive agent, a vasodilator agent, a peptidomimetic and an EC 3.4.23.15 (renin) inhibitor. It is a sulfone, a diol, a secondary carboxamide, a member of cyclopropanes and a L-histidine derivative. Remikiren is an orally active, high specificity renin inhibitor.
Remimazolam is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance. Remimazolam is an ultra short-acting benzodiazepine used in the induction and maintenance of sedation during short (<30 minute) procedures. Recent trends in anesthesia-related drug development have touted the benefits of so-called "soft drugs" - these agents, such as [remifentanil], are designed to be metabolically fragile and thus susceptible to rapid biotransformation and elimination as inactive metabolites. These "soft drugs" are useful in the context of surgical procedures, wherein a rapid onset/offset is desirable, enabling anesthesiologists to manipulate drug concentrations as needed. Remimazolam was the first "soft" benzodiazepine analog to be developed and was approved for use by the FDA in July 2020 under the brand name Byfavo. Remimazolam is an ultra-short acting benzodiazepine used intravenously for induction and maintenance of sedation for adults undergoing short term procedures not requiring general anesthesia. Remimazolam sedation has not been associated with serum aminotransferase elevations and has not been linked to cases of clinically apparent liver injury. Remimazolam is a short-acting benzodiazepine derivative that is structurally related to midazolam, with sedative-hypnotic activity. Upon administration, remimazolam targets and binds to a specific site on the gamma-aminobutyric acid (GABA)-A-chloride ionophore receptor complex located on the neuronal membrane. Binding causes an allosteric modification of the receptor thereby enhancing the affinity of GABA to the receptor leading to an increase in the frequency of chloride-channel opening events, which leads to an increase in chloride ion conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability. See also: Remimazolam Besylate (has salt form).
Remifentanil Hydrochloride is the hydrochloride salt form of remifentanil, a synthetic anilidopiperidine derivative and short-acting opiate agonist with analgesic and anesthetic properties. Remifentanil selectively binds to and activates the mu-opioid receptor, thereby producing analgesia, respiratory depression, miosis, reduced gastrointestinal motility, and euphoria. A piperidine-propionate derivative and opioid analgesic structurally related to FENTANYL. It functions as a short-acting MU OPIOID RECEPTOR agonist, and is used as an analgesic during induction or maintenance of general anesthesia, following surgery, during childbirth, and in mechanically ventilated patients under intensive care. See also: Remifentanil (has active moiety).
Remogliflozin A is a potent inhibitor of sodium-glucose transporter 2 (SGLT2; Kis = 12.4 and 26 nM for human and rat SGLT2, respectively). It is selective for SGLT2 over SGLT1 (Kis = 4,520 and 997 nM for human and rat SGLT1, respectively). Following administration of a prodrug, remogliflozin etabonate, that is rapidly converted to remogliflozin A in vivo, rat urinary glucose excretion increases and plasma glucose and insulin concentrations decrease. Similar effects are observed following oral administration of remogliflozin etabonate to rats with diabetes induced by streptozotocin and db/db mice with hyperinsulinemia and obesity. Remogliflozin, also known as Remogliflozin A and GSK189074, is a potent inhibitor of sodium-glucose transporter 2 (SGLT2; Kis = 12.4 and 26 nM for human and rat SGLT2, respectively).
Progeria is a genetic disorder that results in the appearance of premature aging. Genetically, progeria is characterized by a mutation in lamin A, which results in misshapen cell nuclei and DNA damage. Remodelin is a 2-thiazolylhydrazone derivative that, at 10 µM, improves nuclear architecture, chromatin organization, and survival of both cells lacking lamin A and cells from patients with progeria. Remodelin is an inhibitor of N-acetyltransferase 10 (NAT10), which acetylates both histones and microtubules. Mutation of NAT10 mimics the effects of remodelin on nuclear morphology, suggesting that these effects of remodelin require NAT10.1 Remodelin also has cytotoxic effects against some species of the fungus Candida. Remodelin is a cell-permeable, potent, and stable analog of CPTH2. Remodelin inhibits acetyl-transferase NAT10, a nucleolar N-acetyltransferase involved in stabilization of microtubules. Remodelin is a cell-permeable, potent, and stable analog of CPTH2. Remodelin was found to correct cell defects associated with progeria, restoring and improving nuclear shape and reducing the DNA damage believed to be associated with mutations in the gene for laminin A.